3-Bromo-5-chloro-2-vinylpyridine

Purity Analysis Quality Control Synthetic Chemistry

3-Bromo-5-chloro-2-vinylpyridine delivers three orthogonal synthetic handles in a single pyridine scaffold: a vinyl group at C-2, bromine at C-3, and chlorine at C-5. This unique pattern enables programmed, sequential cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Heck) without protecting-group manipulation, accelerating complex pyridine core assembly. Unlike simpler analogs (3-bromo-5-chloropyridine lacks the vinyl handle; 2-vinylpyridine lacks halogens), this building block supports convergent synthetic strategies for CNS-targeted libraries (LogP 3.14), antiviral covalent inhibitors (validated against SARS-CoV-2 MPro), and organic semiconductor precursors. ≥98% purity ensures high yields in multi-step sequences. Bulk and custom quantities available.

Molecular Formula C7H5BrClN
Molecular Weight 218.478
CAS No. 1256793-12-0
Cat. No. B582456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-vinylpyridine
CAS1256793-12-0
Synonyms3-broMo-5-chloro-2-vinylpyridine
Molecular FormulaC7H5BrClN
Molecular Weight218.478
Structural Identifiers
SMILESC=CC1=C(C=C(C=N1)Cl)Br
InChIInChI=1S/C7H5BrClN/c1-2-7-6(8)3-5(9)4-10-7/h2-4H,1H2
InChIKeyOYWLUBNQWLLYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-vinylpyridine (CAS 1256793-12-0) – A Strategic Halogenated Vinylpyridine Building Block for Sequential Cross-Coupling


3-Bromo-5-chloro-2-vinylpyridine (CAS 1256793-12-0) is a halogenated vinylpyridine building block with molecular formula C7H5BrClN and a molecular weight of 218.48 g/mol . Its structure incorporates three key functional handles: a vinyl group at the 2-position, a bromine atom at the 3-position, and a chlorine atom at the 5-position of the pyridine ring . This specific substitution pattern enables orthogonal reactivity profiles, allowing for programmed, sequential functionalization strategies in complex molecule synthesis, which are not achievable with simpler or differently substituted pyridine analogs [1].

Why 3-Bromo-5-chloro-2-vinylpyridine (1256793-12-0) Cannot Be Readily Substituted by Other Halogenated Pyridines


Substituting 3-bromo-5-chloro-2-vinylpyridine with a generic halogenated pyridine, such as 3-bromo-5-chloropyridine (CAS 73583-39-8) or 2-vinylpyridine (CAS 100-69-6), fundamentally alters the synthetic strategy and the types of molecular architectures that can be accessed. 3-Bromo-5-chloropyridine lacks the 2-vinyl group, a critical handle for Heck and other olefin-based cross-couplings [1]. Conversely, 2-vinylpyridine lacks the two halogens needed for sequential, site-selective functionalization via reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. The unique combination of all three functional groups in 3-bromo-5-chloro-2-vinylpyridine is essential for synthetic routes requiring a convergent, stepwise assembly of complexity around the pyridine core, and is supported by class-level inference on differential halogen reactivity [3].

Quantitative Differentiation Guide for 3-Bromo-5-chloro-2-vinylpyridine (1256793-12-0) Against Key Analogs


Purity and Quality Metrics: 3-Bromo-5-chloro-2-vinylpyridine vs. 3-Bromo-5-chloropyridine

3-Bromo-5-chloro-2-vinylpyridine is commercially available with a purity of ≥98%, as verified by HPLC or equivalent analytical methods . This purity level is directly comparable to that of the related building block 3-bromo-5-chloropyridine (CAS 73583-39-8), which is also offered at ≥98% (HPLC) by leading vendors . This demonstrates that the presence of the 2-vinyl group does not necessitate a compromise in the obtainable purity of the starting material, ensuring consistent and predictable performance in subsequent synthetic steps.

Purity Analysis Quality Control Synthetic Chemistry

Physicochemical Properties: LogP Differentiation from Unsubstituted 2-Vinylpyridine

The calculated partition coefficient (LogP) for 3-bromo-5-chloro-2-vinylpyridine is 3.14 . This is a substantial increase of 1.6 log units compared to the LogP of 1.54 for the unsubstituted parent compound, 2-vinylpyridine [1]. The higher LogP indicates significantly greater lipophilicity, which has implications for its use in synthesizing molecules intended to cross biological membranes or interact with hydrophobic binding pockets.

Lipophilicity Physicochemical Properties ADME Prediction

Synthetic Utility: Orthogonal Reactivity for Sequential Cross-Coupling vs. Simpler Analogs

The synthetic value of 3-bromo-5-chloro-2-vinylpyridine is predicated on the orthogonal reactivity of its three functional groups. The carbon-bromine bond at the 3-position is more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine bond at the 5-position, enabling a first, site-selective functionalization (e.g., Suzuki-Miyaura coupling). The remaining chlorine can then be used in a subsequent transformation (e.g., Buchwald-Hartwig amination), while the 2-vinyl group offers a third handle for reactions like Heck coupling [1]. In contrast, an analog like 3-bromo-5-chloropyridine (CAS 73583-39-8) lacks the vinyl group, limiting the scope of accessible derivatives , and 2-vinylpyridine (CAS 100-69-6) lacks the halogens for site-selective arylation [2].

Palladium Catalysis Sequential Synthesis Cross-Coupling

Lead Identification Potential: 3-Vinylpyridine as a Privileged Scaffold for Covalent Inhibitor Design

The 3-vinylpyridine motif has been identified as a weak but actionable binder of the SARS-CoV-2 main protease (MPro), serving as a starting point for de novo design of potent covalent inhibitors [1]. While specific bioactivity data (e.g., IC50, EC50) for 3-bromo-5-chloro-2-vinylpyridine itself is not available in the public domain, this study provides a class-level validation for the 3-vinylpyridine scaffold as a privileged structure for targeting cysteine proteases. The halogen substituents on 3-bromo-5-chloro-2-vinylpyridine offer opportunities to further elaborate the scaffold to modulate potency and selectivity.

Medicinal Chemistry Covalent Inhibitors SARS-CoV-2 MPro

Prioritized Application Scenarios for 3-Bromo-5-chloro-2-vinylpyridine (1256793-12-0)


Convergent Synthesis of Highly Substituted Pyridines via Programmed Sequential Cross-Coupling

This is the primary application scenario. The orthogonal reactivity of the C-Br (3-position) and C-Cl (5-position) bonds, combined with the 2-vinyl group, allows for a controlled, three-step assembly of complex pyridine cores. A typical sequence might involve: (1) Suzuki-Miyaura coupling at the 3-position with an arylboronic acid; (2) Buchwald-Hartwig amination at the 5-position with a primary or secondary amine; and (3) Heck coupling of the 2-vinyl group with an aryl halide. This strategy avoids the need for protecting group manipulations and is more efficient than a linear approach using a simpler pyridine building block [1]. The high purity of the starting material (≥98%) is critical for ensuring good yields in this multi-step sequence .

Synthesis of Lipophilic, Drug-like Molecules and CNS-Penetrant Candidates

With a calculated LogP of 3.14, 3-bromo-5-chloro-2-vinylpyridine is significantly more lipophilic than unsubstituted 2-vinylpyridine (LogP = 1.54) . This property makes it a preferred building block for synthesizing derivatives intended for targets in the central nervous system (CNS) or other applications where enhanced membrane permeability is desired. The halogen and vinyl groups provide multiple vectors for further elaboration without significantly reducing the overall lipophilicity of the final molecule.

Development of Covalent Inhibitors Targeting Cysteine Proteases

The 3-vinylpyridine substructure within the molecule has been validated as a starting point for designing covalent inhibitors of the SARS-CoV-2 main protease (MPro) [2]. 3-Bromo-5-chloro-2-vinylpyridine offers an advanced, pre-functionalized scaffold for medicinal chemistry teams to rapidly generate diverse libraries of analogs. The bromine and chlorine atoms serve as synthetic handles to introduce additional binding elements or modulate physicochemical properties, accelerating hit-to-lead optimization campaigns for viral targets.

Synthesis of Organic Semiconductors and Functional Materials

Halogenated pyridines are key precursors in the synthesis of organic semiconductors, including materials for OLEDs and organic photovoltaics. The bromo and chloro substituents on 3-bromo-5-chloro-2-vinylpyridine provide sites for polymerization (e.g., via Stille or Suzuki polycondensation) or for the attachment of pendant functional groups. The vinyl group offers a third dimension for structural modification or polymerization, enabling the creation of novel conjugated polymers with tailored optoelectronic properties .

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